

# A Comparative Guide to Intermittent vs. Continuous Dosing of Relacorilant

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## Compound of Interest

Compound Name: Relacorilant

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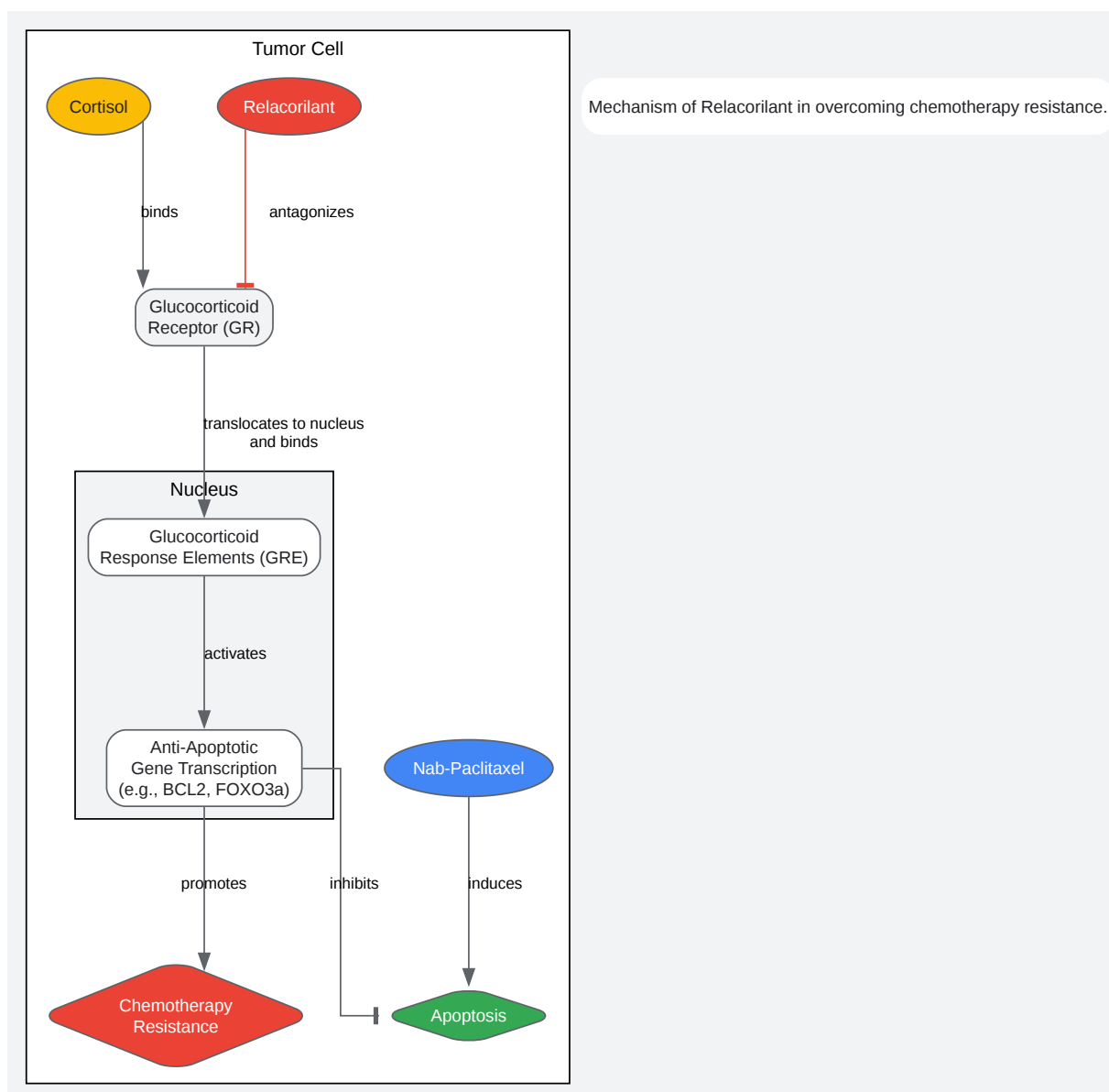
This guide provides an objective comparison of intermittent versus continuous dosing strategies for **Relacorilant**, a selective glucocorticoid receptor (GR) modulator. The information presented is based on available preclinical and clinical trial data, with a focus on its combination with taxane-based chemotherapy.

## Introduction to Relacorilant

**Relacorilant** is an investigational, non-steroidal, selective glucocorticoid receptor modulator.<sup>[1]</sup> It competitively antagonizes the binding of cortisol to the GR, thereby inhibiting its downstream effects.<sup>[1]</sup> In oncology, particularly in the context of chemotherapy, elevated cortisol levels can activate the GR and promote cell survival pathways, leading to chemotherapy resistance.<sup>[2][3]</sup> By blocking this pathway, **Relacorilant** aims to restore or enhance the efficacy of cytotoxic agents like paclitaxel.<sup>[1][3]</sup>

## Glucocorticoid Receptor Signaling Pathway

The diagram below illustrates the mechanism by which glucocorticoids can induce chemotherapy resistance and how **Relacorilant** intervenes.



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Caption: Mechanism of **Relacorilant** in overcoming chemotherapy resistance.

## Preclinical Evaluation

### In Vitro Studies

Objective: To assess the ability of **Relacorilant** to reverse the anti-apoptotic effects of glucocorticoids on cancer cells treated with paclitaxel.[3]

Experimental Protocol:

- Cell Line: OVCAR5 human ovarian cancer cells were utilized.[3]
- Treatment: Cells were treated with paclitaxel in the presence of glucocorticoids, with and without **Relacorilant**. [3]
- Endpoint: The primary endpoint was the assessment of apoptosis.[4]

Results: **Relacorilant** effectively reversed the deleterious effects of glucocorticoids on paclitaxel-induced apoptosis in OVCAR5 cells ( $P < 0.001$ ).[3]

### In Vivo Studies

Objective: To evaluate the in vivo efficacy of combining **Relacorilant** with paclitaxel in a xenograft model.[3]

Experimental Protocol:

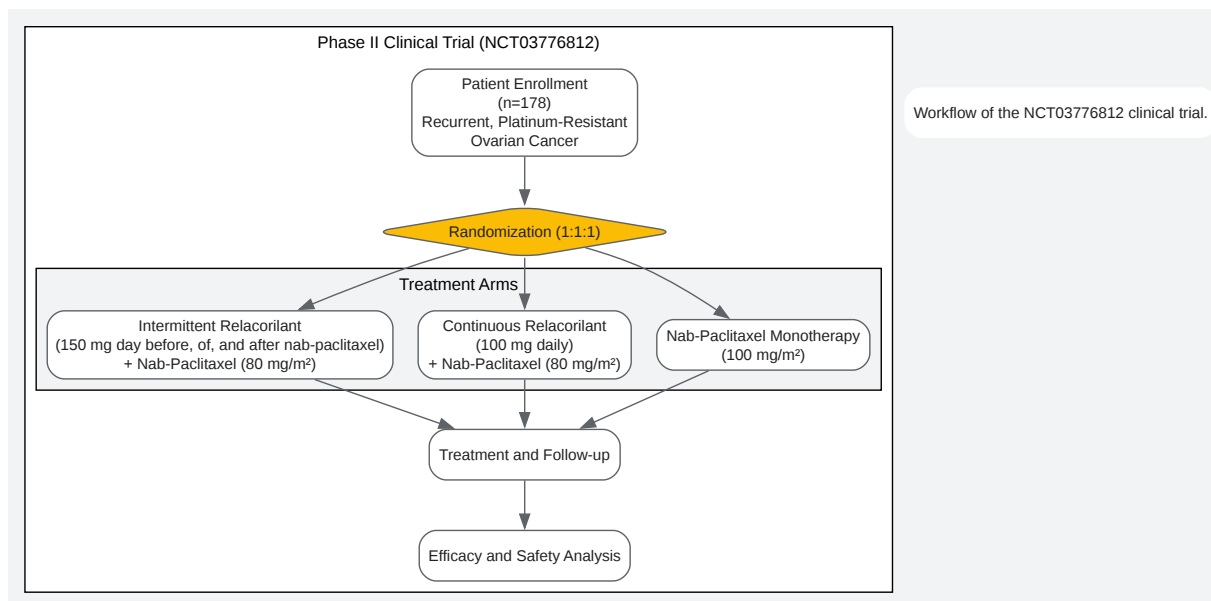
- Model: MIA PaCa-2 human pancreatic cancer cell line xenografts in mice.[3]
- Treatment Groups:
  - Vehicle control
  - Paclitaxel alone
  - **Relacorilant** alone
  - **Relacorilant** in combination with paclitaxel[2]
- Endpoints: Tumor growth and time to progression.[2][3]

Results: The combination of **Relacorilant** and paclitaxel resulted in a significant reduction in tumor growth and a longer time to progression compared to either agent alone ( $P < 0.0001$ ).<sup>[2]</sup><sup>[3]</sup>

## Clinical Trials: Intermittent vs. Continuous Dosing

The primary clinical investigation comparing intermittent and continuous dosing of **Relacorilant** in combination with nab-paclitaxel was the Phase II, three-arm, randomized, controlled, open-label study (NCT03776812) in patients with recurrent, platinum-resistant ovarian cancer.<sup>[5]</sup><sup>[6]</sup> A preceding Phase I/II study (NCT02762981) also explored both dosing schedules in various solid tumors.<sup>[7]</sup>

## Experimental Workflow of the Phase II Trial (NCT03776812)



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Caption: Workflow of the NCT03776812 clinical trial.

## Efficacy Data

The following table summarizes the key efficacy endpoints from the Phase II trial in patients with recurrent, platinum-resistant ovarian cancer.<sup>[5]</sup>

Efficacy Endpoint	Intermittent Relacorilant + Nab- Paclitaxel	Continuous Relacorilant + Nab- Paclitaxel	Nab-Paclitaxel Monotherapy
Median Progression-Free Survival (PFS)	5.6 months	5.3 months	3.8 months
PFS Hazard Ratio (HR) vs. Monotherapy	0.66 (P = 0.038)	0.83	-
Median Overall Survival (OS)	13.9 months	11.3 months	12.2 months
OS Hazard Ratio (HR) vs. Monotherapy	0.67 (P = 0.066)	0.85	-
Median Duration of Response (DOR)	7.4 months	5.6 months	3.7 months
DOR Hazard Ratio (HR) vs. Monotherapy	0.36 (P = 0.006)	0.64	-
Objective Response Rate (ORR)	35.7%	35.2%	35.8%

Data from the NCT03776812 study as reported in the Journal of Clinical Oncology.[\[5\]](#)

#### Key Findings:

- The intermittent dosing regimen of **Relacorilant** with nab-paclitaxel showed a statistically significant improvement in Progression-Free Survival (PFS) and Duration of Response (DOR) compared to nab-paclitaxel monotherapy.[\[5\]](#)
- While not statistically significant, there was a trend towards improved Overall Survival (OS) with the intermittent dosing schedule.[\[8\]](#)[\[9\]](#)
- The continuous dosing regimen showed a numerical improvement in median PFS but did not demonstrate a significant benefit over monotherapy.[\[5\]](#)
- Objective response rates were similar across all three arms.[\[9\]](#)

## Safety and Tolerability

The addition of **Relacorilant** to nab-paclitaxel was generally well-tolerated. The intermittent dosing schedule appeared to have a more favorable safety profile compared to the continuous schedule.[\[5\]](#)

Grade $\geq 3$ Adverse Event	Intermittent Relacorilant + Nab-Paclitaxel	Continuous Relacorilant + Nab-Paclitaxel	Nab-Paclitaxel Monotherapy
Neutropenia	6.7%	26.3%	15.0%
Anemia	13.3%	19.3%	11.7%
Peripheral Neuropathy	0%	15.8%	5.0%
Fatigue/Asthenia	11.7%	8.8%	1.7%

Data from the NCT03776812 study.[\[5\]](#)[\[8\]](#)

Key Observations:

- Grade  $\geq 3$  neutropenia and peripheral neuropathy were notably lower in the intermittent **Relacorilant** arm compared to the continuous arm and, for neuropathy, also lower than the monotherapy arm.[\[8\]](#)
- Grade  $\geq 3$  fatigue was numerically higher in both **Relacorilant** arms compared to monotherapy.[\[5\]](#)

## Pharmacokinetics and Pharmacodynamics

Experimental Protocols:

- Pharmacokinetics (PK): Plasma concentrations of **Relacorilant** and nab-paclitaxel were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical assays.[\[2\]](#) Primary PK parameters were estimated by noncompartmental analysis.[\[2\]](#)

- Pharmacodynamics (PD): The biological activity of **Relacorilant** was assessed by measuring changes in the expression of GR-regulated genes in peripheral blood mononuclear cells.[2][10]

#### Key Findings:

- Coadministration of **Relacorilant** increased the exposure of nab-paclitaxel.[2]
- Clinical benefit with the combination therapy was associated with changes in the transcript levels of GR-controlled genes, providing evidence of the drug's mechanism of action.[10][11]

## Conclusion

Based on the available data, intermittent dosing of **Relacorilant** in combination with nab-paclitaxel appears to offer a more favorable efficacy and safety profile compared to continuous dosing in patients with recurrent, platinum-resistant ovarian cancer.[5] The intermittent schedule demonstrated significant improvements in PFS and DOR, with a trend towards better OS, and was associated with a lower incidence of key grade  $\geq 3$  adverse events.[5][8] These findings have led to the selection of the intermittent dosing regimen for further investigation in ongoing Phase III clinical trials.[6]

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